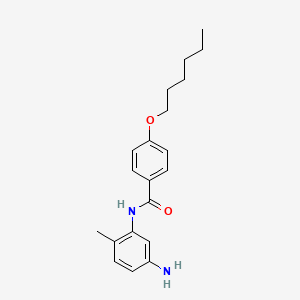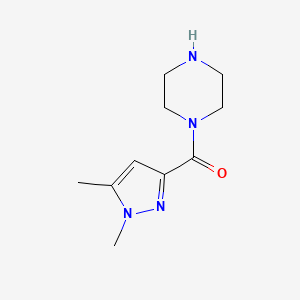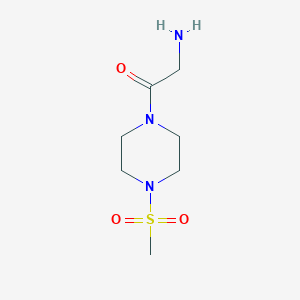
4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol
Descripción general
Descripción
4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol, also known as ADP, is a heterocyclic organic compound. It has garnered interest from researchers due to its unique physical and chemical properties, as well as its potential applications in various fields. Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .
Synthesis Analysis
A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed . Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N-oxide derivative which was subjected to nitration followed by reduction . Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .Molecular Structure Analysis
Pyridazinone is the derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .Chemical Reactions Analysis
Most of the synthetic reactions proceeded under mild conditions . The resultant yellow precipitate of compound 10 was filtered and washed successfully with water and ethanol .Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods for synthesizing novel heterocyclic compounds using derivatives similar to 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol. These compounds are prepared with the expectation of biological activity. For instance, Sayed et al. (2003) described the synthesis of pyridazinone derivatives and their antimicrobial and antifungal activities Sayed et al., 2003.
Anticancer, Antiangiogenic, and Antioxidant Properties
Kamble et al. (2015) synthesized 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives and evaluated them for their anticancer, antiangiogenic, and antioxidant activities. Compounds demonstrated inhibitory effects on cancer cell viability and exhibited potent antiangiogenic and antioxidant activities Kamble et al., 2015.
Herbicidal Action Mechanisms
The modes of action of pyridazinone herbicides were studied by Hilton et al. (1969), revealing that certain pyridazinone chemicals inhibit photosynthesis and the Hill reaction in plants, accounting for their phytotoxicity. This study provides insight into the potential herbicidal applications of pyridazinone derivatives Hilton et al., 1969.
Potential Chitin Synthesis Inhibitors
Cao et al. (2006) described a method for synthesizing 4-amino-3(2H)-pyridazinones from 4,5-dichloropyridazinones, leading to the development of novel chitin synthesis inhibitors. These compounds were evaluated for their biological activity, indicating their potential use in pest control Cao et al., 2006.
Bronchospasmolytic Properties
Corsano et al. (1993) synthesized a series of 3(2H)-pyridazinones to evaluate their biological activity, specifically their bronchodilating activity on the guinea pig trachea. Some derivatives showed good bronchospasmolytic activity, suggesting potential applications in respiratory therapy Corsano et al., 1993.
Mecanismo De Acción
Target of Action
Many heterocyclic compounds, such as pyridazines and pyridazinones, have been shown to interact with a wide range of biological targets, leading to various physiological effects . .
Mode of Action
Similar compounds often interact with their targets by forming covalent bonds, changing the shape of the target molecule, or blocking active sites .
Propiedades
IUPAC Name |
5-amino-3-(2,5-dichlorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-5-1-2-7(12)6(3-5)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDDWXRUFWETDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NNC(=O)C(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,6-difluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1460710.png)





![N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1460720.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline](/img/structure/B1460721.png)
![[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1460722.png)
![1-propyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1460725.png)
![Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B1460726.png)

![1-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B1460730.png)
![2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1460733.png)